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molecular formula C12H17NO3 B1601081 Methyl 3-(4-methoxybenzylamino)propanoate CAS No. 55383-92-1

Methyl 3-(4-methoxybenzylamino)propanoate

Cat. No. B1601081
M. Wt: 223.27 g/mol
InChI Key: YLWNVTALHWOXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07402608B2

Procedure details

A solution of p-methoxybenzyl amine (690 mg, 722 μL, 8.01 mmol) in dry methanol (5 ml), under nitrogen was cooled to 0° and treated drpwise with a solution of metacrylate (951 μL, 1.0 g, 7.28 mmol) in MeOH (1.0 ml) added over 2 min. After 15.5 h the clear solution was distilled at atmospheric pressure to remove MeOH. The high boiling residue (>170) formed 3-(4-Methoxy-benzylamino)-propionic acid methyl ester (1.88 g, Quantitative) 1H (300 MHz, CDCl3) 1.78 (bs, 1H), 2.45 and 2.53 (t, J=3.0 Hz, 2H), 2.77 and 2.87 (t, J=3.0 Hz, 2H), 3.46 and 3.67 (s, 3H), 3.64 and 3.73 (s, 3H), 3.88 (m, 2H), 6.78 and 6.85 (m, 2H), 7.17 and 7.23 (m, 2H).
Quantity
722 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[CH3:11][OH:12]>>[CH3:11][O:12][C:3](=[O:2])[CH2:4][CH2:5][NH:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
722 μL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over 2 min
Duration
2 min
DISTILLATION
Type
DISTILLATION
Details
After 15.5 h the clear solution was distilled at atmospheric pressure
Duration
15.5 h
CUSTOM
Type
CUSTOM
Details
to remove MeOH

Outcomes

Product
Name
Type
product
Smiles
COC(CCNCC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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